molecular formula C21H15NO4S B3743832 (2E)-2-[[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one

(2E)-2-[[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one

Cat. No.: B3743832
M. Wt: 377.4 g/mol
InChI Key: XDGFECPBTPOFNN-KEBDBYFISA-N
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Description

(2E)-2-[[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one: is a complex organic compound characterized by its unique structure, which includes a benzothiophene core and a furan ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the furan ring and the nitrophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the benzothiophene core.

    Reduction: Reduction reactions can target the nitro group on the phenyl ring, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the compound, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which (2E)-2-[[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Uniqueness: What sets (2E)-2-[[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one apart is its unique combination of a benzothiophene core and a furan ring with a nitrophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications.

Properties

IUPAC Name

(2E)-2-[[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4S/c1-12-9-13(2)17(22(24)25)11-16(12)18-8-7-14(26-18)10-20-21(23)15-5-3-4-6-19(15)27-20/h3-11H,1-2H3/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGFECPBTPOFNN-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C2=CC=C(O2)/C=C/3\C(=O)C4=CC=CC=C4S3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-2-[[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one
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(2E)-2-[[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one
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(2E)-2-[[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one
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(2E)-2-[[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one
Reactant of Route 5
(2E)-2-[[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one
Reactant of Route 6
(2E)-2-[[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one

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